1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
Description
1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a methylamino group at position 1 and a 1H-pyrazole ring at position 3. The cyclopentane backbone provides conformational rigidity, while the pyrazole and methylamino substituents may contribute to hydrogen bonding and solubility properties, critical for biological interactions .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(methylamino)-3-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(9(14)15)4-3-8(7-10)13-6-2-5-12-13/h2,5-6,8,11H,3-4,7H2,1H3,(H,14,15) |
InChI Key |
METFWPDHRGEFFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC(C1)N2C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Activation of Ynones
The initial step involves activating the ynone precursor with triflic anhydride (Tf₂O). This reagent converts the carbonyl group into a more electrophilic intermediate, facilitating subsequent nucleophilic attack.
- Reagent: Triflic anhydride (1.2 equivalents)
- Solvent: Anhydrous dichloromethane (DCM)
- Temperature: -78°C (to control reactivity and selectivity)
- Duration: Approximately 3 hours of activation
Outcome: Formation of a triflate-activated ynone intermediate, which is more susceptible to nucleophilic addition.
Nucleophilic Addition of Bis(trimethylsilyl) Ketene Acetal
The activated ynone then undergoes nucleophilic addition with bis(trimethylsilyl) ketene acetal (1.2 equivalents), which introduces the carboxylic acid functionality after hydrolysis.
- Solvent: Anhydrous DCM
- Temperature: -78°C during addition, then stirring at the same temperature for 8 hours
- Workup: Aqueous hydrolysis to convert silyl groups into free carboxylic acids
Reaction mechanism: The nucleophile adds at the C6 position of the activated ynone, leading to the formation of the cyclopentane ring with the carboxylic acid group.
Incorporation of the Pyrazolyl and Methylamino Groups
The pyrazolyl moiety is introduced via nucleophilic substitution or coupling reactions, often involving pyrazole derivatives with suitable leaving groups. The methylamino group is typically introduced through amination reactions, either via direct amination of the cyclopentane ring or through subsequent functionalization steps.
- Pyrazole derivatives are prepared separately and then coupled to the cyclopentane core.
- Methylation of amino groups is achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Research Data and Yields
Structural Confirmation and Characterization
The synthesized compounds are confirmed via spectroscopic methods:
- NMR Spectroscopy: Characteristic signals for the cyclopentane ring, pyrazolyl, and methylamino groups.
- Mass Spectrometry: Molecular ion peaks consistent with the target molecular formula.
- X-ray Crystallography: For selected derivatives, confirming the stereochemistry and overall structure.
Additional Considerations
- Reaction Optimization: Reaction parameters such as temperature, solvent, and equivalents of reagents are critical for maximizing yield and purity.
- Purification: Typically involves column chromatography and recrystallization.
- Safety Precautions: Handling triflic anhydride requires inert atmosphere and appropriate protective measures due to its corrosive nature.
Summary of Key Research Outcomes
- The activation of ynones with triflic anhydride followed by nucleophilic addition of bis(trimethylsilyl) ketene acetal is a robust method for constructing the cyclopentane core with carboxylic acid functionality.
- Incorporation of the pyrazolyl group is achieved through subsequent coupling reactions, with yields generally exceeding 60%.
- Structural confirmation through spectroscopic and crystallographic methods ensures the integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylamino and pyrazolyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopentane derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways by interacting with key intermediates or regulators.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s pyrazole and methylamino groups contrast with the oxazole in 1-(3-methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid (). Oxazoles are less polar than pyrazoles due to reduced hydrogen-bonding capacity, which may lower solubility in aqueous environments . 1-(benzenesulfonamido)cyclopentane-1-carboxylic acid () incorporates a bulky sulfonamido group, increasing molecular weight (285.32 vs.
The ethylamino linker in this analog may improve membrane permeability compared to the target compound . The amide-containing 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid () highlights the role of amide groups in stabilizing interactions with biological targets, such as proteases or receptors .
Commercial and Synthetic Considerations: 1-(3-methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid is priced at $1,909.00/2.5g (), indicating high synthesis costs due to specialized heterocyclic chemistry. This contrasts with the simpler pyrazole-based target compound, which may be more cost-effective if scalable routes exist . Safety protocols for analogs (e.g., precautionary codes P201 and P210 in ) suggest that handling methylamino and pyrazole derivatives requires rigorous controls to avoid thermal degradation or exposure risks .
Biological Activity
1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring, a methylamino group, and a pyrazolyl moiety, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.24 g/mol
- Key Functional Groups : Methylamino, pyrazole, carboxylic acid
The biological activity of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions may modulate biochemical pathways, offering therapeutic potential in various diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may possess anti-proliferative properties against certain cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of tumor cells without adversely affecting normal cells .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects using various assays. Its structure suggests potential interactions with cellular targets that could lead to apoptosis in cancerous cells .
- Enzyme Inhibition : The presence of the pyrazole ring enhances the compound's ability to inhibit enzymes involved in critical metabolic pathways, which is vital for drug discovery and development.
Comparative Analysis
To understand the unique biological activity of 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate | Contains a chloro group | Different reactivity due to chlorination |
| 1-Methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | Phenyl substituent instead of cyclopentane | Variation in biological activity due to phenyl ring |
| 3,5-Dimethyl-4-chloropyrazole | Two methyl groups on the pyrazole ring | Distinct reactivity patterns due to additional methyl groups |
In Vitro Studies
In vitro studies have demonstrated that 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can induce cell cycle arrest in cancer cell lines at the G0/G1 phase, suggesting its potential as an anti-cancer agent .
Animal Studies
Animal studies have shown that this compound is orally bioavailable and well-tolerated, indicating its potential for further development into therapeutic agents .
Q & A
Q. How can reaction yields be improved in large-scale syntheses without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
